molecular formula C11H11FO B3033298 Cyclopropyl(4-fluoro-3-methylphenyl)methanone CAS No. 1017193-22-4

Cyclopropyl(4-fluoro-3-methylphenyl)methanone

Cat. No.: B3033298
CAS No.: 1017193-22-4
M. Wt: 178.2 g/mol
InChI Key: BFVZXCYLWBLSER-UHFFFAOYSA-N
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Description

Cyclopropyl(4-fluoro-3-methylphenyl)methanone is a chemical compound with the molecular formula C11H11FO It is characterized by the presence of a cyclopropyl group attached to a 4-fluoro-3-methylphenyl ring through a methanone linkage

Scientific Research Applications

Cyclopropyl(4-fluoro-3-methylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “Cyclopropyl(4-fluoro-3-methylphenyl)methanone” indicates that it may be harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-fluoro-3-methylphenyl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 4-fluoro-3-methylphenylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-fluoro-3-methylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Cyclopropyl(4-fluoro-3-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(4-fluoro-3-methylphenyl)methanone is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other similar compounds .

Properties

IUPAC Name

cyclopropyl-(4-fluoro-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVZXCYLWBLSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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